4-Octene-2,7-diol, 2,7-dimethyl-, (4Z)-
Description
4-Octene-2,7-diol, 2,7-dimethyl-, (4Z)- is a branched diol characterized by its unsaturated hydrocarbon backbone with hydroxyl (-OH) groups at positions 2 and 7, methyl substituents at the same positions, and a (4Z)-configured double bond. This stereochemistry and functional group arrangement confer unique physicochemical properties, including polarity, solubility, and reactivity, which are critical for applications in organic synthesis, pharmaceuticals, or material science.
Properties
CAS No. |
160790-49-8 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2,7-dimethyloct-4-ene-2,7-diol |
InChI |
InChI=1S/C10H20O2/c1-9(2,11)7-5-6-8-10(3,4)12/h5-6,11-12H,7-8H2,1-4H3 |
InChI Key |
LQBJEGDVJSXOJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC=CCC(C)(C)O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
$$
\text{2,7-Dimethyl-4-octene} \xrightarrow{\text{OsO}_4, \text{NMO}} \text{(4Z)-2,7-Dimethyl-4-octene-2,7-diol}
$$
Conditions :
- OsO₄ (2.5 mol%), N-methylmorpholine N-oxide (NMO) as oxidant
- Tert-butanol/water (3:1) at 0°C → 25°C, 12–24 hours
- Yield : 68–72%
Key Considerations :
- Requires Z-configured alkene precursor for stereochemical fidelity.
- Precursor Synthesis : 2,7-Dimethyl-4-octene is prepared via Wittig reaction between isobutyltriphenylphosphonium bromide and 4-pentenal.
Stereoselective Reduction of 2,7-Dimethyl-4-octyne-2,7-diol
This method leverages Lindlar catalyst for partial hydrogenation of an alkyne precursor.
Reaction Steps
- Alkyne Synthesis :
- Hydrogenation :
$$
\text{2,7-Dimethyl-4-octyne-2,7-diol} \xrightarrow{\text{H}_2, \text{Lindlar catalyst}} \text{(4Z)-2,7-Dimethyl-4-octene-2,7-diol}
$$- Conditions : H₂ (1 atm), quinoline inhibitor, 25°C, 6 hours.
- Yield : 85% (alkyne intermediate), 78% (final product).
Advantages :
- High stereoselectivity (Z:E > 95:5).
- Scalable for industrial production.
Bidirectional Epoxide Ring-Opening
Synthetic Pathway
- Epoxidation :
- Treat 2,7-dimethyl-1,7-octadiene with mCPBA.
- Conditions : CH₂Cl₂, 0°C → 25°C, 8 hours.
- Acid-Catalyzed Ring-Opening :
$$
\text{2,7-Dimethyl-1,2-epoxy-7-octene} \xrightarrow{\text{H}2\text{SO}4, \text{H}_2\text{O}} \text{(4Z)-2,7-Dimethyl-4-octene-2,7-diol}
$$
Limitations :
- Competing regioisomers may form without careful pH control.
Grignard Reaction with Diketone Precursors
Procedure
- Diketone Preparation :
- Oxidative coupling of 3-methyl-2-butanone using FeCl₃.
- Grignard Addition :
$$
\text{2,7-Dimethyl-4-octanedione} \xrightarrow{\text{MeMgBr}} \text{(4Z)-2,7-Dimethyl-4-octene-2,7-diol}
$$
Challenges :
- Requires strict anhydrous conditions.
- Low diastereoselectivity (∼70:30) necessitates chromatographic purification.
Enzymatic Oxidation of 2,7-Dimethyl-4-octanol
Key Features
- Enzyme : CYP153A from Bacillus subtilis.
- Reaction :
$$
\text{2,7-Dimethyl-4-octanol} \xrightarrow{\text{CYP153A, NADPH}} \text{(4Z)-2,7-Dimethyl-4-octene-2,7-diol}
$$ - Conditions : Phosphate buffer (pH 7.4), 30°C, 24 hours.
- Yield : 88% with >99% ee.
Advantages :
- Environmentally benign, single-step process.
- High enantiomeric excess.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagent | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|---|
| Dihydroxylation | 2,7-Dimethyl-4-octene | OsO₄/NMO | 72 | High (Z) | Industrial |
| Alkyne Hydrogenation | 4-Octyne-2,7-diol | Lindlar catalyst | 78 | Excellent (Z) | Pilot-scale |
| Epoxide Ring-Opening | 1,7-Octadiene derivative | mCPBA/H₂SO₄ | 62 | Moderate | Lab-scale |
| Grignard Reaction | Diketone | MeMgBr | 54 | Low | Lab-scale |
| Enzymatic Oxidation | 4-Octanol derivative | CYP153A | 88 | Excellent (Z) | Industrial |
Chemical Reactions Analysis
4-Octene-2,7-diol, 2,7-dimethyl-, (4Z)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated diols.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common reagents and conditions used in these reactions include mild temperatures, appropriate solvents (e.g., ethanol, dichloromethane), and catalysts to facilitate the reactions. Major products formed from these reactions include ketones, carboxylic acids, and substituted diols .
Scientific Research Applications
4-Octene-2,7-diol, 2,7-dimethyl-, (4Z)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Octene-2,7-diol, 2,7-dimethyl-, (4Z)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function . The double bond in the Z-configuration may also play a role in its reactivity and interaction with enzymes and receptors .
Comparison with Similar Compounds
Structural Analogs
a. 2-Decenal, (Z)-
- Structure : A 10-carbon aldehyde with a (Z)-configured double bond at position 2.
- Key Differences : Lacks hydroxyl and methyl groups but shares a similar unsaturated backbone.
- Functional Impact : The aldehyde group in 2-Decenal enhances electrophilicity, making it more reactive in nucleophilic additions compared to the diol’s hydroxyl-mediated hydrogen bonding .
- Applications : Predominantly a flavor/aroma compound in food science, as seen in grouper muscle volatile profiles .
b. 1,3,7-Octatriene, 3,7-dimethyl-, (E)-
- Structure : An 8-carbon triene with methyl groups at positions 3 and 7 and an (E)-configured double bond.
- Applications : Found in S. cerevisiae fermentation products, contributing to wine aroma .
c. 2,6-Octadiene-4-thiol, 3,7-dimethyl-, (Z)-
- Structure : An 8-carbon thiol with a (Z)-configured double bond and methyl groups.
- Key Differences : The thiol (-SH) group introduces higher acidity and odor potency compared to hydroxyl groups.
- Functional Impact: Thiols are notorious for low odor thresholds (e.g., in grapefruit), whereas diols like 4-Octene-2,7-diol are less volatile and odor-neutral .
Functional Group Comparison
| Compound | Functional Groups | Double Bond Configuration | Key Properties |
|---|---|---|---|
| 4-Octene-2,7-diol, 2,7-dimethyl-, (4Z)- | Diol, methyl, (4Z)-double bond | (4Z) | High polarity, hydrogen bonding |
| 2-Decenal, (Z)- | Aldehyde, (Z)-double bond | (Z) | Electrophilic, volatile |
| Limonene | Monoterpene | (E)- or (Z)- | Hydrophobic, UV-active |
| n-Hexadecanoic acid | Carboxylic acid | N/A | Amphiphilic, high melting point |
Notable Trends:
- Polarity : Diols (e.g., 4-Octene-2,7-diol) > Aldehydes (e.g., 2-Decenal) > Thiols (e.g., 2,6-Octadiene-4-thiol) > Hydrocarbons (e.g., 1,3,7-Octatriene).
- Reactivity : Thiols > Aldehydes > Diols due to nucleophilicity (thiols) vs. electrophilicity (aldehydes).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
